![molecular formula C14H10BrClO3 B1267424 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid CAS No. 62176-36-7](/img/structure/B1267424.png)

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Overview

Description

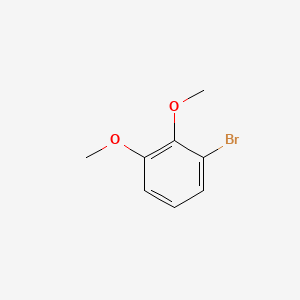

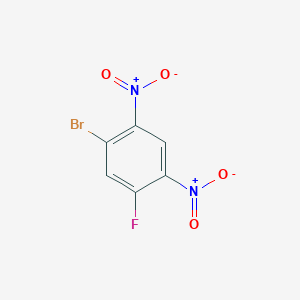

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H10BrClO3 and its molecular weight is 341.58 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 292936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Therapeutic Compounds

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid plays a key role in synthesizing therapeutic compounds. It has been used as an intermediate in the preparation of SGLT2 inhibitors for diabetes therapy. For instance, it was effectively prepared in multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating scalability and cost-effectiveness in industrial processes (Zhang et al., 2022).

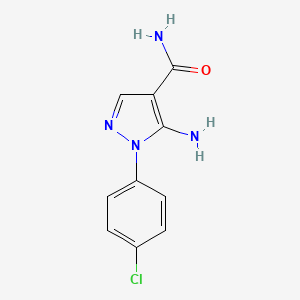

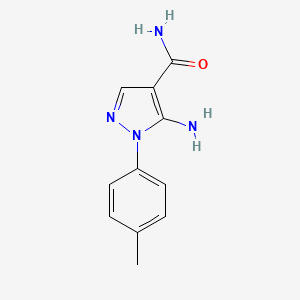

Development of Non-Peptide Small Molecular Antagonists

This compound is instrumental in developing non-peptide small molecular antagonists. It has been used to synthesize benzamide derivatives, which are novel CCR5 antagonists. These antagonists have shown potential in inhibiting certain biological activities, making them significant in the context of chemokine receptor research and HIV-1 prevention (Bi, 2015); (Cheng De-ju, 2014); (Cheng De-ju, 2015).

Exploring Supramolecular Assembly

This compound has also been used in studies exploring the supramolecular assembly. This includes its involvement in understanding halogen bonds in crystal structures and their influence on packing preferences in solid solutions. Such research contributes to the broader understanding of molecular interactions in crystallography (Pramanik et al., 2017).

Antiviral and Cytotoxic Activities

There is evidence of its role in synthesizing compounds with antiviral and cytotoxic activities. For instance, derivatives of this compound have shown distinct antiviral activity against viruses like Herpes simplex and vaccinia (Selvam et al., 2010).

Radiosynthesis Applications

In the field of radiosynthesis, this compound has been a precursor molecule for developing radiolabeled compounds. These applications are crucial in the medical imaging field, offering potential advancements in diagnostic techniques (Mertens et al., 2001).

Safety and Hazards

Properties

IUPAC Name |

5-bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKVIEICPQFBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80315184 | |

| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-36-7 | |

| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 292936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062176367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62176-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)